Melting Point and Physical State Differentiation from Unsubstituted Core Analog
The target compound exhibits a melting point of 115–116 °C, as established by Larizza et al. (1964) . The unsubstituted core analog 2-phenyl-N-propylacetamide (CAS 64075-36-1) is typically reported as a low-melting solid or oil at ambient temperature; precise literature melting point data for this analog are scarce, but its simpler structure generally correlates with lower crystallinity. The 115–116 °C melting point provides a quantifiable identity checkpoint and a handle for solid-state formulation considerations that the simpler N-propylphenylacetamide core cannot offer.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 115–116 °C |
| Comparator Or Baseline | 2-Phenyl-N-propylacetamide (CAS 64075-36-1): no definitive literature melting point; generally a low-melting solid/oil |
| Quantified Difference | ≥ approximately 90 °C higher than the unsubstituted core (qualitative estimate) |
| Conditions | Larizza et al., Farmaco, Edizione Scientifica 1964, V19(12), P1012-20; comparator state inferred from structural analogy |
Why This Matters
A well-defined, relatively high melting point facilitates identity verification via simple capillary melting point determination during incoming quality control, reducing reliance on advanced spectroscopic techniques for initial inspection.
